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molecular formula C8H5ClN2S B1456617 Pyrimidine, 4-chloro-6-(3-thienyl)- CAS No. 898546-96-8

Pyrimidine, 4-chloro-6-(3-thienyl)-

Cat. No. B1456617
M. Wt: 196.66 g/mol
InChI Key: ZSXJNGUMKWLZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834012B2

Procedure details

Thiophene-3-boronic acid (2.6 g, 20 mmol) was combined with 4,6-dichloropyrimidine (3.6 g, 24 mmol, 1.2 eq), bis(triphenylphosphine)palladium(II)dichloride (200 mg), and 3.0 g sodium carbonate in a resealable pressure flask. Sixty mL of a mixed solvent (N,N-dimethyl formamide/dimethyl ether/methanol/water 1:1:0.3:0.4 mL) was added, and the solution was purged with nitrogen prior to sealing. The reaction mixture was heated at 130° C. for three hours. The crude reaction mixture was cooled, partitioned between water and ethyl acetate. The organic material was washed with brine and dried over sodium sulfate. After concentrating to half-volume in vacuo, the resultant slurry was allowed to stand overnight, and then filtered to collect a white solid, which was washed with a small volume of ethyl acetate. The combined organic filtrates were chromatographed on silica gel (eluting with a gradient of 0%->5%->20% ethyl acetate in hexanes) to produce a second crop of solid material. The combined yield for the two batches was 1.83 g (46% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.[Cl:9][C:10]1[CH:15]=[C:14](Cl)[N:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:9][C:10]1[CH:15]=[C:14]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[N:13]=[CH:12][N:11]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
200 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
mixed solvent
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic material was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to half-volume in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect a white solid, which
WASH
Type
WASH
Details
was washed with a small volume of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic filtrates were chromatographed on silica gel (
WASH
Type
WASH
Details
eluting with a gradient of 0%->5%->20% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to produce a second crop of solid material
CUSTOM
Type
CUSTOM
Details
The combined yield for the two batches

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=NC=NC(=C1)C1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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